molecular formula C14H9F2NO4 B5795502 (4-Nitrophenyl)methyl 2,6-difluorobenzoate

(4-Nitrophenyl)methyl 2,6-difluorobenzoate

Cat. No.: B5795502
M. Wt: 293.22 g/mol
InChI Key: GOABLZATCVYTHT-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 2,6-difluorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-nitrophenyl group attached to a methyl 2,6-difluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl 2,6-difluorobenzoate typically involves the esterification of 2,6-difluorobenzoic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient catalysts and solvents can be applied to scale up the synthesis for industrial purposes. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for achieving high yields and purity in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl 2,6-difluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group on the phenyl ring can be a site for nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-difluorobenzoic acid and (4-nitrophenyl)methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Reduction: (4-Aminophenyl)methyl 2,6-difluorobenzoate.

    Hydrolysis: 2,6-Difluorobenzoic acid and (4-nitrophenyl)methanol.

Scientific Research Applications

(4-Nitrophenyl)methyl 2,6-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme kinetics and as a substrate for esterases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 2,6-difluorobenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, the ester bond can be hydrolyzed by esterases, releasing the active components that can interact with cellular targets. The nitro group can undergo reduction to form an amine, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Ethyl 4-fluorobenzoate
  • Methyl 3-fluorobenzoate

Uniqueness

(4-Nitrophenyl)methyl 2,6-difluorobenzoate is unique due to the presence of both nitro and difluorobenzoate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2NO4/c15-11-2-1-3-12(16)13(11)14(18)21-8-9-4-6-10(7-5-9)17(19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOABLZATCVYTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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